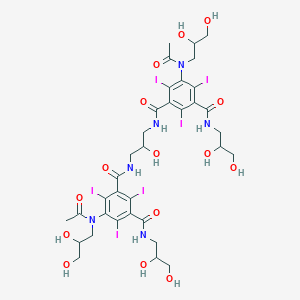
4-(1-Ethoxyethoxy)-2-methyl-1,2-butanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Ethoxyethoxy)-2-methyl-1,2-butanediol is an organic compound with the molecular formula C9H20O4. It is a diol, meaning it contains two hydroxyl groups (-OH), and it also features an ethoxyethoxy group. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethoxyethoxy)-2-methyl-1,2-butanediol typically involves the protection of hydroxyl groups using ethoxyethoxy groups. One common method involves the reaction of 2-methyl-1,2-butanediol with ethyl vinyl ether in the presence of an acid catalyst such as pyridinium p-toluenesulfonate (PPTS). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Ethoxyethoxy)-2-methyl-1,2-butanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
4-(1-Ethoxyethoxy)-2-methyl-1,2-butanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(1-Ethoxyethoxy)-2-methyl-1,2-butanediol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the ethoxyethoxy group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Ethoxyethoxy)-4-vinylbenzene
- 1-(1-Ethoxyethoxy)-pentane
- 2-Substituted 3-iodobenzofurans
Uniqueness
4-(1-Ethoxyethoxy)-2-methyl-1,2-butanediol is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications .
Propiedades
Fórmula molecular |
C9H20O4 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
4-(1-ethoxyethoxy)-2-methylbutane-1,2-diol |
InChI |
InChI=1S/C9H20O4/c1-4-12-8(2)13-6-5-9(3,11)7-10/h8,10-11H,4-7H2,1-3H3 |
Clave InChI |
RRJUSVGPWWSQNW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)OCCC(C)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


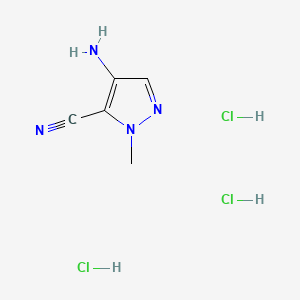
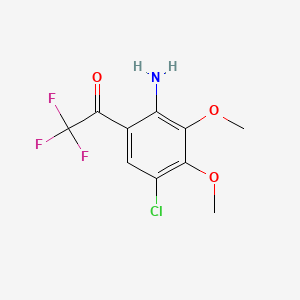
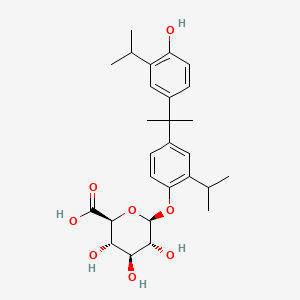

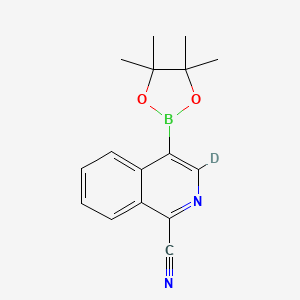
![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)
![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)
![phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)
